4-Bromothiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
4-Bromothiazole: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Exploration of the Chemical Properties, Structure, and Reactivity of a Versatile Heterocyclic Building Block
Abstract
4-Bromothiazole is a pivotal heterocyclic compound widely utilized as a versatile intermediate in the realms of pharmaceutical and agrochemical synthesis. Its unique structural and electronic properties, conferred by the presence of the thiazole ring and the bromine substituent, render it a valuable scaffold for the development of novel bioactive molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of 4-bromothiazole, its detailed structural characteristics, and key aspects of its reactivity. The document includes structured data tables for easy reference, detailed experimental protocols for its synthesis and spectroscopic characterization, and graphical representations of its synthetic utility. This guide is intended to serve as an essential resource for researchers, scientists, and professionals engaged in drug discovery and development, offering in-depth insights into the fundamental chemistry and practical applications of 4-bromothiazole.
Chemical Structure and Identification
4-Bromothiazole is a five-membered heterocyclic compound containing both a sulfur and a nitrogen atom, with a bromine atom substituted at the 4-position. This arrangement significantly influences its chemical behavior and reactivity.
Table 1: Chemical Identifiers for 4-Bromothiazole
| Identifier | Value |
| IUPAC Name | 4-bromo-1,3-thiazole[1][2] |
| CAS Number | 34259-99-9[1][2][3][4] |
| Molecular Formula | C₃H₂BrNS[1][3][4] |
| SMILES | C1=C(N=CS1)Br[1][3] |
| InChI Key | VDTIGYKLTROQAH-UHFFFAOYSA-N[1][2] |
Physicochemical Properties
The physical and chemical properties of 4-bromothiazole are crucial for its handling, storage, and application in chemical synthesis. It is typically a liquid at room temperature.[2][5]
Table 2: Physicochemical Data for 4-Bromothiazole
| Property | Value | Reference |
| Molecular Weight | 164.03 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [6][7] |
| Boiling Point | 190 °C (lit.) | [4][8] |
| Density | 1.839 g/mL at 25 °C | [3][4] |
| Refractive Index (n20/D) | 1.602 | [4] |
| Flash Point | 102 °C | [4] |
| λmax | 247 nm (in EtOH) | [4][8] |
| Storage Temperature | Room temperature, keep in a dark, dry, and sealed container. Store under inert gas. | [2][3][9] |
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of 4-bromothiazole. Below are typical spectroscopic data.
Table 3: Spectroscopic Data for 4-Bromothiazole
| Spectroscopy | Data |
| ¹H NMR | Spectral data can be found on chemical supplier websites.[10][11] |
| ¹³C NMR | Spectral data can be found on chemical supplier websites.[11] |
| Infrared (IR) | FTIR spectra are available on public databases such as PubChem.[12] |
| Mass Spectrometry (MS) | Mass spectra are available on chemical supplier websites.[11] |
Experimental Protocol for NMR Spectroscopic Analysis
A general protocol for obtaining NMR spectra of 4-bromothiazole is as follows. Note that specific parameters may need optimization based on the instrument and sample concentration.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 4-bromothiazole.
-
Dissolve the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard proton experiment.
-
Number of Scans: 16-64 scans, depending on the desired signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.[3]
-
-
¹³C NMR Acquisition Parameters:
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired spectra.
-
Chemical Reactivity and Synthesis
4-Bromothiazole is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C4 position, which can be displaced or involved in cross-coupling reactions.[2]
Synthesis of 4-Bromothiazole
A common laboratory synthesis involves the selective debromination of 2,4-dibromothiazole.
-
Reaction Setup: Dissolve 10.0 g (41.2 mmol) of 2,4-dibromothiazole in 210 mL of anhydrous diethyl ether in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add 28.3 mL (45.3 mmol, 1.6 M in hexanes) of n-butyllithium dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stirring: After the addition is complete, continue stirring the reaction mixture at -78 °C for 30 minutes.
-
Quenching: Slowly add 3.3 mL (82.3 mmol) of methanol to the reaction mixture.
-
Warm-up: Allow the reaction to gradually warm to room temperature over a period of 16 hours.
-
Work-up: Filter the reaction mixture through a pad of silica gel, washing with a 2:1 (v/v) mixture of hexane/ethyl acetate.
-
Isolation: Combine the filtrate and washings and concentrate under reduced pressure to yield 4-bromothiazole.
Cross-Coupling Reactions
4-Bromothiazole is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, enabling the formation of carbon-carbon bonds at the C4 position.
The Suzuki-Miyaura coupling reaction allows for the arylation or vinylation of 4-bromothiazole using boronic acids.
-
Reaction Setup: In a dry reaction vessel, combine 4-bromothiazole (1.0 eq), an arylboronic acid (1.2 eq), and a base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent and Catalyst: Under the inert atmosphere, add an anhydrous solvent (e.g., toluene/water mixture) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Reaction: Stir the mixture at 80-110 °C for 2-24 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
The Negishi coupling utilizes organozinc reagents to form C-C bonds with 4-bromothiazole, often under milder conditions than other coupling methods.[13]
-
Organozinc Preparation: Prepare the organozinc reagent (e.g., R-ZnCl) in situ or use a pre-formed solution.
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve 4-bromothiazole (1.1 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) in anhydrous THF.
-
Coupling: Add the organozinc reagent to the flask.
-
Reaction: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. Purify the residue by column chromatography.
Biological Significance and Applications
4-Bromothiazole serves as a crucial intermediate in the synthesis of various biologically active compounds.[6][7][12] Its derivatives have shown potential in medicinal chemistry. Notably, 4-bromothiazole has been identified as a potent antagonist of the metabotropic glutamate receptor (mGluR), suggesting its utility in developing treatments for neurodegenerative disorders.[8]
Role as a Metabotropic Glutamate Receptor Antagonist
Metabotropic glutamate receptors are G-protein coupled receptors that modulate synaptic transmission and neuronal excitability.[14] Antagonists of these receptors can have therapeutic effects in various neurological conditions. While the precise binding mode of 4-bromothiazole is not detailed in the available literature, its antagonistic activity points to its potential to modulate mGluR-mediated signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Bromothiazole | 34259-99-9 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 4-Bromothiazole | 34259-99-9 | FB10594 | Biosynth [biosynth.com]
- 9. Highly efficient borylation Suzuki coupling process for 4-bromo-2-ketothiazoles: straightforward access to micrococcinate and saramycetate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Bromothiazole(34259-99-9) 1H NMR spectrum [chemicalbook.com]
- 11. Synthesis of 2'-substituted 4-bromo-2,4'-bithiazoles by regioselective cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Progress toward advanced understanding of metabotropic glutamate receptors: structure, signaling and therapeutic indications - PMC [pmc.ncbi.nlm.nih.gov]
